![molecular formula C21H19ClN2O2 B2663029 1-(2-chlorobenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-32-7](/img/structure/B2663029.png)
1-(2-chlorobenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is likely an organic compound containing a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains benzyl and ethylphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the benzyl and ethylphenyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridine compounds can undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Spectroscopic Investigation and Molecular Modeling
1,4-Dihydropyridines have been extensively studied for their electronic properties, including absorption and fluorescence. These compounds, including those with carboxamide groups, are often used as models for natural coenzymes in spectroscopic investigations. For instance, Fischer et al. (1988) synthesized model compounds similar in structure to natural coenzymes and systematically studied them through 1H NMR, UV/Vis absorption, and fluorescence spectroscopy. These studies are crucial for understanding the electronic properties and conformational dynamics of such compounds, which are relevant in fields ranging from biochemistry to materials science (Fischer, Fleckenstein, & Hönes, 1988).
Antibacterial Activity
Pyridonecarboxylic acids and related structures have been explored for their antibacterial properties. Egawa et al. (1984) synthesized compounds with variations in the dihydropyridine and carboxamide frameworks, showing significant antibacterial activity. These findings indicate the potential of structurally similar compounds, including 1-(2-chlorobenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, for the development of new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Anticonvulsant Properties
The structure and hydrogen bonding patterns of compounds similar to the query compound have been analyzed for their potential anticonvulsant properties. Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, revealing insights into their interactions and potential mechanisms of action. Such research underscores the significance of the dihydropyridine and carboxamide moieties in developing novel anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-15-8-4-6-12-19(15)23-20(25)17-10-7-13-24(21(17)26)14-16-9-3-5-11-18(16)22/h3-13H,2,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQZALHZTKOVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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